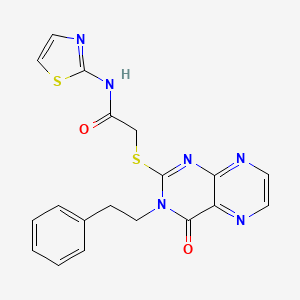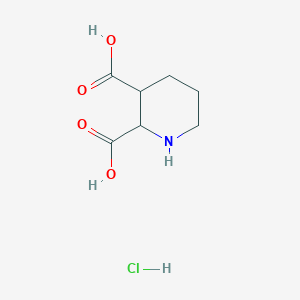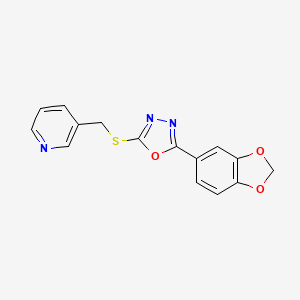![molecular formula C19H23N3O B7440856 N-[(1-benzylpiperidin-4-yl)methyl]pyridine-4-carboxamide](/img/structure/B7440856.png)
N-[(1-benzylpiperidin-4-yl)methyl]pyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1-benzylpiperidin-4-yl)methyl]pyridine-4-carboxamide, also known as BP-897, is a selective dopamine D3 receptor antagonist. It was first synthesized in the 1990s and has since been the subject of numerous scientific studies. BP-897 has shown potential as a treatment for drug addiction, schizophrenia, and other neurological disorders.
Mécanisme D'action
N-[(1-benzylpiperidin-4-yl)methyl]pyridine-4-carboxamide works by selectively blocking dopamine D3 receptors in the brain. Dopamine is a neurotransmitter that plays a key role in reward, motivation, and addiction. By blocking dopamine D3 receptors, N-[(1-benzylpiperidin-4-yl)methyl]pyridine-4-carboxamide reduces the rewarding effects of drugs of abuse and reduces drug-seeking behavior.
Biochemical and Physiological Effects:
N-[(1-benzylpiperidin-4-yl)methyl]pyridine-4-carboxamide has been shown to have a number of biochemical and physiological effects. In animal studies, it has been shown to reduce dopamine release in the brain, reduce the activity of dopamine neurons, and reduce the expression of dopamine receptors in the brain. It has also been shown to increase the activity of GABAergic neurons, which are involved in the regulation of dopamine release.
Avantages Et Limitations Des Expériences En Laboratoire
N-[(1-benzylpiperidin-4-yl)methyl]pyridine-4-carboxamide has several advantages as a tool for scientific research. It is highly selective for dopamine D3 receptors, which allows researchers to study the specific effects of blocking this receptor. It also has a relatively long half-life, which allows for sustained effects in animal studies. However, N-[(1-benzylpiperidin-4-yl)methyl]pyridine-4-carboxamide has some limitations as well. It is not currently approved for human use, which limits its potential as a clinical treatment. Additionally, it may have off-target effects on other neurotransmitter systems, which could complicate interpretation of experimental results.
Orientations Futures
There are several potential future directions for research on N-[(1-benzylpiperidin-4-yl)methyl]pyridine-4-carboxamide. One area of interest is the potential use of N-[(1-benzylpiperidin-4-yl)methyl]pyridine-4-carboxamide as a treatment for other neurological disorders, such as Parkinson's disease and depression. Another area of interest is the development of more selective dopamine D3 receptor antagonists, which could have even greater therapeutic potential. Additionally, further research is needed to fully understand the mechanism of action of N-[(1-benzylpiperidin-4-yl)methyl]pyridine-4-carboxamide and its effects on other neurotransmitter systems.
Méthodes De Synthèse
N-[(1-benzylpiperidin-4-yl)methyl]pyridine-4-carboxamide can be synthesized using a multi-step process. The first step involves the reaction of 4-pyridinecarboxylic acid with thionyl chloride to form 4-pyridinecarbonyl chloride. The second step involves the reaction of 4-pyridinecarbonyl chloride with N-benzylpiperidine to form N-benzyl-4-pyridinecarboxamide. The final step involves the reduction of N-benzyl-4-pyridinecarboxamide using lithium aluminum hydride to form N-[(1-benzylpiperidin-4-yl)methyl]pyridine-4-carboxamide.
Applications De Recherche Scientifique
N-[(1-benzylpiperidin-4-yl)methyl]pyridine-4-carboxamide has been used in numerous scientific studies to investigate its potential as a treatment for drug addiction, schizophrenia, and other neurological disorders. In animal studies, N-[(1-benzylpiperidin-4-yl)methyl]pyridine-4-carboxamide has been shown to reduce drug-seeking behavior and prevent relapse in drug-addicted animals. It has also been shown to improve cognitive function in animal models of schizophrenia.
Propriétés
IUPAC Name |
N-[(1-benzylpiperidin-4-yl)methyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O/c23-19(18-6-10-20-11-7-18)21-14-16-8-12-22(13-9-16)15-17-4-2-1-3-5-17/h1-7,10-11,16H,8-9,12-15H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXTGAIDTYPZOKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=NC=C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-benzylpiperidin-4-yl)methyl]pyridine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-chloro-1-[(3S)-3-phenyl-2,3-dihydro-1,4-benzoxazin-4-yl]ethanone](/img/structure/B7440844.png)








